Heteronemin

説明

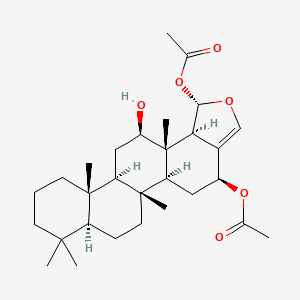

Structure

3D Structure

特性

分子式 |

C29H44O6 |

|---|---|

分子量 |

488.7 g/mol |

IUPAC名 |

[(1S,4S,5aS,5bR,7aS,11aS,11bR,13R,13aS,13bR)-1-acetyloxy-13-hydroxy-5b,8,8,11a,13a-pentamethyl-1,4,5,5a,6,7,7a,9,10,11,11b,12,13,13b-tetradecahydrophenanthro[2,1-e][2]benzofuran-4-yl] acetate |

InChI |

InChI=1S/C29H44O6/c1-16(30)34-19-13-22-28(6)12-9-20-26(3,4)10-8-11-27(20,5)21(28)14-23(32)29(22,7)24-18(19)15-33-25(24)35-17(2)31/h15,19-25,32H,8-14H2,1-7H3/t19-,20-,21+,22-,23+,24+,25-,27-,28+,29+/m0/s1 |

InChIキー |

VYIQDOVNWPEWRJ-JVQIYTTCSA-N |

SMILES |

CC(=O)OC1CC2C3(CCC4C(CCCC4(C3CC(C2(C5C1=COC5OC(=O)C)C)O)C)(C)C)C |

異性体SMILES |

CC(=O)O[C@H]1C[C@H]2[C@@]3(CC[C@@H]4[C@@]([C@H]3C[C@H]([C@@]2([C@@H]5C1=CO[C@H]5OC(=O)C)C)O)(CCCC4(C)C)C)C |

正規SMILES |

CC(=O)OC1CC2C3(CCC4C(CCCC4(C3CC(C2(C5C1=COC5OC(=O)C)C)O)C)(C)C)C |

ピクトグラム |

Irritant |

同義語 |

heteronemin |

製品の起源 |

United States |

Foundational & Exploratory

Heteronemin: A Technical Guide to its Marine Sponge Origin and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heteronemin, a sesterterpenoid natural product, has garnered significant attention within the scientific community due to its potent and diverse biological activities, particularly its anticancer properties. This technical guide provides an in-depth overview of the marine sponge origins of this compound, detailed experimental protocols for its isolation and purification, and a summary of its known mechanisms of action. The information presented herein is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Marine Sponge Origin of this compound

This compound is a secondary metabolite primarily isolated from marine sponges of the order Dictyoceratida. The principal species known to produce this compound belong to the genera Hyrtios and Hippospongia.

-

Hyrtios spp.: Various species within this genus, most notably Hyrtios erecta , have been consistently reported as a source of this compound.[1][2] Sponges of this genus are typically found in tropical and subtropical waters, including the Red Sea and the Indo-Pacific region.

-

Hippospongia spp.: This genus is another significant producer of this compound. In fact, one study highlighted that this compound is the most abundant secondary metabolite in a Hippospongia species, accounting for a remarkable 58% of the extraction yield.[3]

While less common, related terpenoid compounds have been isolated from the genus Dysidea, which is also a rich source of bioactive secondary metabolites.

Quantitative Data on this compound Isolation

The yield of this compound can vary significantly depending on the sponge species, geographical location, and the extraction and purification methods employed. The following table summarizes available quantitative data.

| Marine Sponge Source | Compound | Yield | Reference |

| Hippospongia sp. | This compound | 58% of the crude extract | [3] |

| Hyrtios erecta | Sesterstatins 1-3 | 3.0 x 10-7 to 5.4 x 10-7 % | [4] |

Note: The yield for sesterstatins from Hyrtios erecta is provided as an indication of the potential for low yields of similar sesterterpenes from this genus.

Experimental Protocol: Isolation and Purification of this compound

The following protocol is a synthesized methodology based on common practices described in the literature for the isolation of this compound from marine sponges.

3.1. Collection and Preparation of Sponge Material

-

Collection: Collect sponge specimens (e.g., Hyrtios erecta or Hippospongia sp.) by hand using SCUBA at depths ranging from 10 to 20 meters.

-

Preservation: Immediately freeze the collected sponge material at -20°C to prevent degradation of secondary metabolites.

-

Preparation: Prior to extraction, thaw the sponge material, cut it into small pieces, and lyophilize to remove water.

3.2. Extraction

-

Initial Extraction: Mince the dried sponge material and exhaustively extract with a polar solvent such as methanol (B129727) (MeOH) or a mixture of dichloromethane (B109758) (DCM) and MeOH (1:1) at room temperature. Perform the extraction multiple times (e.g., 3 x 24 hours) to ensure complete extraction of the metabolites.

-

Solvent Evaporation: Combine the solvent extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

3.3. Solvent Partitioning

-

Liquid-Liquid Partitioning: Suspend the crude extract in a mixture of MeOH and water (e.g., 9:1) and partition successively with nonpolar to increasingly polar solvents. A typical partitioning scheme would be:

-

n-hexane to remove nonpolar lipids.

-

Ethyl acetate (B1210297) (EtOAc) to extract medium-polarity compounds, including this compound.

-

n-butanol (n-BuOH) to isolate more polar compounds.

-

-

Fraction Selection: Concentrate the EtOAc fraction, as this compound is known to partition into this layer.

3.4. Chromatographic Purification

3.4.1. Silica (B1680970) Gel Column Chromatography

-

Column Preparation: Pack a glass column with silica gel 60 (70-230 mesh) slurried in a nonpolar solvent (e.g., n-hexane).

-

Sample Loading: Adsorb the dried EtOAc fraction onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elution: Elute the column with a stepwise gradient of increasing polarity using a solvent system such as n-hexane/EtOAc (e.g., starting from 100% n-hexane and gradually increasing the proportion of EtOAc to 100%).

-

Fraction Collection: Collect fractions of the eluate and monitor the separation using thin-layer chromatography (TLC).

-

Pooling of Fractions: Combine fractions containing the compound of interest based on their TLC profiles.

3.4.2. High-Performance Liquid Chromatography (HPLC)

-

Column: Utilize a reversed-phase column (e.g., C18, 5 µm particle size).

-

Mobile Phase: Employ a gradient elution system, typically with water (A) and acetonitrile (B52724) (ACN) or methanol (B) as the mobile phases.

-

Elution Profile: A representative gradient could be starting with 50% B, increasing to 100% B over 30 minutes, and then holding at 100% B for 10 minutes.

-

Detection: Monitor the elution at a wavelength of 220 nm.

-

Purification: Collect the peak corresponding to this compound and evaporate the solvent to yield the pure compound.

Visualization of Experimental Workflow and Signaling Pathways

4.1. Experimental Workflow

References

Heteronemin: A Sesterterpenoid with Potent Anti-Cancer Activity

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Heteronemin is a marine-derived sesterterpenoid, a class of C25 natural products built from five isoprene (B109036) units.[1] Isolated from marine sponges of the genera Hyrtios and Hippospongia, this complex molecule has garnered significant attention within the scientific community for its potent and diverse biological activities, most notably its anti-cancer properties.[1][2] This technical guide provides an in-depth overview of the chemical structure of this compound, its isolation and structure elucidation, and detailed experimental protocols for assessing its biological effects. Furthermore, it delineates the key signaling pathways modulated by this compound, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Chemical Structure and Properties

This compound is a structurally intricate pentacyclic sesterterpenoid. Its chemical formula is C₂₉H₄₄O₆, with a molecular weight of 488.7 g/mol . The complex stereochemistry of this compound is crucial for its biological activity. The structure was elucidated through extensive spectroscopic analysis, primarily using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₉H₄₄O₆ |

| Molecular Weight | 488.7 g/mol |

| IUPAC Name | [(1S,4S,5aS,5bR,7aS,11aS,11bR,13R,13aS,13bR)-1-acetyloxy-13-hydroxy-5b,8,8,11a,13a-pentamethyl-1,4,5,5a,6,7,7a,9,10,11,11b,12,13,13b-tetradecahydrophenanthro[2,1-e][1]benzofuran-4-yl] acetate |

| Appearance | White solid |

| Solubility | Soluble in DMSO, methanol (B129727), and other organic solvents |

Spectroscopic Data for Structural Elucidation

The definitive structure of this compound was established through a combination of spectroscopic techniques. The following table summarizes the key ¹H and ¹³C NMR chemical shifts, which are fundamental for the structural verification of this sesterterpenoid.

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ, multiplicity, J in Hz) |

| 1 | 78.2 | 4.85 (d, 8.0) |

| 2 | 27.5 | 1.90 (m) |

| 3 | 41.8 | 1.65 (m) |

| 4 | 33.2 | 1.45 (m) |

| 5 | 56.1 | 1.30 (m) |

| 6 | 18.8 | 1.55 (m), 1.40 (m) |

| 7 | 41.9 | 1.60 (m), 1.25 (m) |

| 8 | 33.3 | - |

| 9 | 50.1 | 1.15 (m) |

| 10 | 37.5 | - |

| 11 | 28.1 | 1.80 (m), 1.10 (m) |

| 12 | 70.1 | 4.50 (br s) |

| 13 | 49.8 | 1.75 (m) |

| 14 | 39.8 | 1.50 (m), 1.20 (m) |

| 15 | 108.4 | 6.25 (s) |

| 16 | 138.8 | - |

| 17 | 124.9 | - |

| 18 | 139.3 | - |

| 19 | 72.9 | 5.10 (d, 4.0) |

| 20 | 82.1 | - |

| 21 | 21.3 | 0.85 (s) |

| 22 | 21.4 | 0.88 (s) |

| 23 | 33.3 | 0.83 (s) |

| 24 | 16.5 | 0.95 (d, 7.0) |

| 25 | 16.2 | 0.92 (d, 7.0) |

| OAc | 170.5, 21.2 | 2.05 (s) |

| OAc | 170.8, 21.0 | 2.10 (s) |

Isolation from Natural Sources

This compound is naturally produced by marine sponges. The following is a general protocol for its isolation and purification:

-

Extraction: The sponge material is typically minced and extracted exhaustively with organic solvents such as methanol or a mixture of dichloromethane (B109758) and methanol.

-

Partitioning: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common partitioning scheme involves hexane, ethyl acetate, and water.

-

Chromatography: The biologically active fractions are further purified using a series of chromatographic techniques. This often includes:

-

Silica Gel Column Chromatography: To separate major classes of compounds.

-

Sephadex LH-20 Column Chromatography: For size-exclusion separation.

-

High-Performance Liquid Chromatography (HPLC): Typically using a reversed-phase column (e.g., C18) to achieve high purity of the final compound.

-

Experimental Protocols for Biological Assays

This compound exhibits potent cytotoxic effects against a range of cancer cell lines.[2] The following are detailed protocols for key in vitro assays to evaluate its biological activity.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 10 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method quantifies the percentage of apoptotic and necrotic cells.

-

Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.

-

Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and centrifuge.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) are distinguished based on their fluorescence signals.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways affected by this compound.

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies against target proteins (e.g., p65, IκBα, Akt, HER2, cleaved PARP, cleaved caspase-3) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by modulating multiple critical signaling pathways, primarily the NF-κB and Hsp90 pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, cell survival, and proliferation. In many cancers, this pathway is constitutively active. This compound inhibits the NF-κB pathway by targeting the proteasome.[3]

Inhibition of the Hsp90 Chaperone Machinery

Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins. This compound has been shown to inhibit Hsp90 by binding to its N-terminal ATP-binding pocket, leading to the degradation of Hsp90 client proteins.[1][2]

Conclusion

This compound is a promising sesterterpenoid with significant potential as an anti-cancer agent. Its complex chemical structure and multifaceted mechanism of action, involving the inhibition of key cellular pathways like NF-κB and Hsp90, make it a compelling candidate for further preclinical and clinical investigation. The detailed experimental protocols and pathway analyses provided in this guide are intended to facilitate future research into this remarkable natural product and accelerate its development as a potential therapeutic.

References

- 1. This compound, a Marine Sesterterpenoid-Type Metabolite, Induces Apoptosis in Prostate LNcap Cells via Oxidative and ER Stress Combined with the Inhibition of Topoisomerase II and Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. abdn.elsevierpure.com [abdn.elsevierpure.com]

Heteronemin: A Technical Guide to its Anticancer Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticancer properties of the marine-derived sesterterpenoid, Heteronemin. Sourced from marine sponges, this compound has demonstrated significant potential as a therapeutic agent against a range of cancers. This document synthesizes key research findings, presenting its mechanisms of action, effects on critical signaling pathways, and quantitative data from various studies. Detailed experimental protocols are provided to facilitate the replication and further exploration of its anticancer activities.

Cytotoxic Activity of this compound

This compound exhibits potent cytotoxic effects across a variety of human cancer cell lines. Its efficacy is demonstrated by low micromolar to nanomolar half-maximal inhibitory concentrations (IC50). A summary of its cytotoxic activity against various cancer cell lines is presented below.

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |

| Prostate Cancer | ||||

| LNCaP | Androgen-dependent prostate cancer | 1.4 | 24 | [1][2] |

| LNCaP | Androgen-dependent prostate cancer | 0.8 | 48 | [1] |

| LNCaP | Androgen-dependent prostate cancer | 0.4 | 72 | [1] |

| PC3 | Androgen-independent prostate cancer | 2.7 | 24 | [1][2] |

| Hepatocellular Carcinoma | ||||

| HA22T | Hepatocellular carcinoma | Not specified, but inhibits proliferation | Not specified | [3] |

| HA59T | Hepatocellular carcinoma | Not specified, but inhibits proliferation | Not specified | [3] |

| HepG2 | Hepatoma | ~12.55 | Not specified | [4] |

| Lung Cancer | ||||

| A549 | Lung cancer | 5.12 | Not specified | [4] |

| Brain Cancer | ||||

| GBM | Brain cancer | ~7.12 | Not specified | [4] |

| U87 | Brain cancer | ~9.58 | Not specified | [4] |

| Renal Carcinoma | ||||

| A498 | Renal carcinoma | 1.57 (MTT assay) | Not specified | [5] |

| A498 | Renal carcinoma | 0.77 (SRB assay) | Not specified | [5] |

| Cholangiocarcinoma | ||||

| HuccT1 | Cholangiocarcinoma | 4.4 | 72 | [6] |

| SSP-25 | Cholangiocarcinoma | 3.9 | 72 | [6] |

| Pancreatic Cancer | ||||

| Panc-1 | Pancreatic cancer | 0.055 | Not specified | [7] |

| Breast Cancer | ||||

| MCF-7 | ER-positive breast cancer | < 10 | Not specified | [4] |

| T-47D | ER-positive breast cancer | < 1 | Not specified | [1] |

| MDA-MB-231 | ER-negative breast cancer | < 10 | Not specified | [4] |

| Hs578T | ER-negative breast cancer | Not specified | Not specified | [4] |

| Colorectal Cancer | ||||

| DLD-1 | Colon adenocarcinoma | < 1 | 72 | [1] |

| HCT-116 | Colorectal carcinoma | < 1 | 72 | [1] |

| Leukemia | ||||

| K562 | Chronic myelogenous leukemia | < 1 | 72 | [1] |

Mechanisms of Anticancer Action

This compound exerts its anticancer effects through multiple mechanisms, including the induction of programmed cell death (apoptosis and ferroptosis), autophagy, and cell cycle arrest.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in various cancer cells.[3][4][8] This is achieved through both intrinsic and extrinsic pathways.

-

Mitochondrial Pathway (Intrinsic): this compound treatment leads to the disruption of the mitochondrial membrane potential (MMP).[1][2] In LNCaP cells, treatment with 0.64 µM, 1.28 µM, and 2.56 µM of this compound for 24 hours resulted in 66.9%, 93.0%, and 99.1% of cells with disturbed MMP, respectively.[1] This disruption is associated with the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL and the upregulation of the pro-apoptotic protein Bax, leading to the release of cytochrome c from the mitochondria.[5]

-

Caspase Activation: The release of cytochrome c triggers a caspase cascade, including the activation of caspase-3, caspase-8, and caspase-9, ultimately leading to PARP cleavage and apoptotic cell death.[5] In HA22T and HA59T hepatocellular carcinoma cells, this compound-induced apoptosis is mediated via the caspase pathway.[3]

-

Oxidative and ER Stress: this compound can induce apoptosis through the generation of reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress.[1][2]

Induction of Ferroptosis

Recent studies have revealed that this compound can also induce ferroptosis, an iron-dependent form of programmed cell death. In hepatocellular carcinoma and pancreatic cancer cells, this compound treatment leads to a reduction in the expression of glutathione (B108866) peroxidase 4 (GPX4), a key inhibitor of ferroptosis.[3][7] This inhibition, coupled with an increase in ROS, promotes lipid peroxidation and subsequent ferroptotic cell death.[3]

Induction of Autophagy

In human renal carcinoma cells, this compound has been shown to induce autophagy. Interestingly, the inhibition of autophagy with agents like chloroquine (B1663885) enhances this compound-induced cytotoxicity and apoptosis, suggesting a potential synergistic therapeutic strategy.[5]

Cell Cycle Arrest

This compound can inhibit cancer cell proliferation by inducing cell cycle arrest. In colorectal cancer cells, it causes a significant accumulation of the cell population in the sub-G1 phase (indicative of apoptosis) and the S phase.[9] In oral cancer cells, it also demonstrates the ability to arrest the cell cycle.[10]

Modulation of Signaling Pathways

This compound's anticancer activities are mediated through its interaction with and modulation of several key signaling pathways that are often dysregulated in cancer.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is a crucial regulator of cell proliferation and survival. This compound has been shown to inhibit the phosphorylation of ERK1/2 in several cancer types, including renal carcinoma and colorectal cancer, thereby downregulating cell growth.[4][5]

PI3K/Akt Signaling

The PI3K/Akt pathway is another critical survival pathway in cancer. This compound suppresses the phosphorylation of Akt, inhibiting this pro-survival signaling.[5] In cholangiocarcinoma, this compound inhibits PI3K activation to reverse the stimulative effects of EGF-induced gene expression and proliferation.[11]

EGFR Signaling

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a significant role in the proliferation and survival of cancer cells. This compound has been shown to block EGFR-dependent signal transduction in colorectal cancer cells.[9]

Other Key Targets

-

Topoisomerase II: this compound acts as a catalytic inhibitor of topoisomerase II, an enzyme essential for DNA replication, thereby impeding cancer cell division.[1][2][3]

-

Hsp90: It exhibits a high binding affinity to the N-terminal ATP-binding pocket of Hsp90, inhibiting its function. Hsp90 is a chaperone protein crucial for the stability and function of many oncoproteins.[1][2]

-

NF-κB: this compound can inhibit TNFα-induced NF-κB activation, a key transcription factor involved in inflammation and cancer progression.[1]

-

STAT3: It suppresses the activation of Signal Transducer and Activator of Transcription 3 (STAT3), a critical mediator of tumorigenesis.[4]

-

PD-L1: this compound has been shown to suppress the expression of Programmed Death-Ligand 1 (PD-L1), an immune checkpoint protein that helps cancer cells evade the immune system.[4][8]

Experimental Protocols

The following are generalized protocols for key experiments cited in the literature on this compound's anticancer properties. Researchers should refer to the specific publications for detailed methodologies.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a further 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

-

Cell Treatment: Treat cancer cells with different concentrations of this compound for a specified duration.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

-

Quantification: Quantify the percentage of apoptotic cells in each treatment group.

Cell Cycle Analysis

-

Cell Treatment and Harvesting: Treat cells with this compound and harvest as described for the apoptosis assay.

-

Fixation: Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight.

-

Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A.

-

Incubation: Incubate the cells in the dark at 37°C for 30 minutes.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-ERK, Akt, Bcl-2, etc.) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. This compound, a Marine Sesterterpenoid-Type Metabolite, Induces Apoptosis in Prostate LNcap Cells via Oxidative and ER Stress Combined with the Inhibition of Topoisomerase II and Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a Marine Sesterterpenoid-Type Metabolite, Induces Apoptosis in Prostate LNcap Cells via Oxidative and ER Stress Combined with the Inhibition of Topoisomerase II and Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Marine Terpenoid, this compound, Induces Both the Apoptosis and Ferroptosis of Hepatocellular Carcinoma Cells and Involves the ROS and MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The power of this compound in cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a Spongean Sesterterpene, Induces Cell Apoptosis and Autophagy in Human Renal Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound promotes iron-dependent cell death in pancreatic cancer [acikerisim.afsu.edu.tr]

- 8. The power of this compound in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound and Tetrac Induce Anti-Proliferation by Blocking EGFR-Mediated Signaling in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Heteronemin's Mechanism of Action in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heteronemin, a sesterterpenoid natural product isolated from marine sponges, has emerged as a promising anti-cancer agent. Extensive preclinical research has demonstrated its potent cytotoxic effects across a wide range of cancer cell lines. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's anti-cancer activity, with a focus on its induction of apoptosis, cell cycle arrest, and modulation of critical signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the continuous search for novel and effective therapeutic agents. Marine natural products represent a rich source of bioactive compounds with unique chemical structures and potent pharmacological activities. This compound, a sesterterpenoid isolated from sponges of the genus Hyrtios and Hippospongia, has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer models.[1][2][3] This document serves as a technical resource for researchers, summarizing the current understanding of this compound's mechanism of action and providing practical experimental details to guide future investigations.

Cytotoxicity of this compound Across Cancer Cell Lines

This compound exhibits potent cytotoxic activity against a broad spectrum of cancer cell lines, with IC50 values typically in the low micromolar to nanomolar range. The anti-proliferative effects are both concentration- and time-dependent.[4][5]

| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |

| Prostate Cancer | LNCaP | 1.4 | 24 | [6] |

| PC3 | 2.7 | 24 | [6] | |

| DU145 | 12 | Not Specified | [3] | |

| Hepatocellular Carcinoma | HA22T | ~10-20 | 24 | [2] |

| HA59T | ~10-20 | 24 | [2] | |

| Cholangiocarcinoma | HuccT1 | 4.4 | 72 | Not Specified |

| SSP-25 | 3.9 | 72 | Not Specified | |

| Oral Cancer | OEC-M1 | Not Specified | Not Specified | [5] |

| SCC-25 | Not Specified | Not Specified | [5] | |

| Leukemia | Molt4 | <0.002 (as µg/mL) | 72 | [4] |

| Pancreatic Cancer | Panc-1 | 0.055 | Not Specified | [7] |

Core Mechanisms of Action

This compound exerts its anti-cancer effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis), causing cell cycle arrest, and modulating key intracellular signaling pathways that govern cancer cell proliferation and survival.

Induction of Apoptosis

A primary mechanism of this compound-induced cell death is the activation of the apoptotic cascade. This is characterized by a series of morphological and biochemical events, including mitochondrial dysfunction, activation of caspases, and DNA fragmentation.

This compound triggers the intrinsic apoptotic pathway by disrupting the mitochondrial membrane potential (MMP).[6] This leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm, ultimately activating the caspase cascade.

This compound treatment has been shown to induce the production of reactive oxygen species (ROS) in cancer cells.[8] Elevated ROS levels contribute to oxidative stress, which can damage cellular components and further promote apoptosis through the activation of stress-activated signaling pathways.

Cell Cycle Arrest

This compound disrupts the normal progression of the cell cycle, leading to an accumulation of cells in specific phases, thereby preventing cell division. In several cancer cell lines, this compound has been observed to cause cell cycle arrest, primarily at the G0/G1 or sub-G1 phases.[3][5]

Modulation of Signaling Pathways

This compound's anti-cancer activity is intricately linked to its ability to interfere with multiple signaling pathways that are often dysregulated in cancer.

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical regulator of cell proliferation, differentiation, and survival. This compound has been shown to modulate the MAPK pathway by inhibiting the activation of pro-proliferative kinases such as ERK1/2, while activating pro-apoptotic kinases like JNK and p38.[2]

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a key survival pathway that is frequently hyperactivated in cancer. This compound can inhibit the phosphorylation and activation of Akt, a central kinase in this pathway, thereby promoting apoptosis and inhibiting cell survival.[6]

The Transforming Growth Factor-beta (TGF-β) signaling pathway has a dual role in cancer, acting as a tumor suppressor in early stages and a promoter of metastasis in later stages. This compound has been reported to inhibit the TGF-β pathway in cholangiocarcinoma cells, suggesting a role in preventing cancer cell migration and invasion.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

Purpose: To determine the cytotoxic effects of this compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce MTT to a purple formazan (B1609692) product, the absorbance of which is proportional to the number of living cells.

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (e.g., DMSO) for the desired time points (e.g., 24, 48, 72 hours).

-

Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Purpose: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.

Principle: Annexin V is a protein that binds to phosphatidylserine (B164497) (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells). Dual staining with Annexin V-FITC and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.

Protocol:

-

Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the specified time.

-

Harvest the cells by trypsinization and wash twice with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI (50 µg/mL).

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

-

Analyze the cells immediately by flow cytometry.

Cell Cycle Analysis (Propidium Iodide Staining)

Purpose: To determine the effect of this compound on cell cycle distribution.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the DNA content of the cells. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.

Protocol:

-

Seed cells in a 6-well plate and treat with this compound.

-

Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.

-

After fixation, wash the cells with PBS and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL PI.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content by flow cytometry.

Western Blot Analysis

Purpose: To detect the expression and phosphorylation status of proteins in key signaling pathways.

Protocol:

-

Treat cells with this compound, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-cleaved caspase-3, anti-β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Measurement of Intracellular ROS (DCFH-DA Assay)

Purpose: To quantify the levels of intracellular reactive oxygen species.

Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Inside the cell, it is deacetylated by esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity of DCF is proportional to the amount of intracellular ROS.

Protocol:

-

Seed cells in a black, clear-bottom 96-well plate.

-

After treatment with this compound, wash the cells with warm PBS.

-

Load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

-

Wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.

Mitochondrial Membrane Potential Assay (JC-1 Staining)

Purpose: To assess changes in mitochondrial membrane potential.

Principle: JC-1 is a lipophilic, cationic dye that accumulates in the mitochondria in a potential-dependent manner. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low mitochondrial membrane potential, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence is used as an indicator of mitochondrial health.

Protocol:

-

Seed cells in a 6-well plate and treat with this compound.

-

Harvest and wash the cells with PBS.

-

Incubate the cells with 2 µM JC-1 staining solution for 20 minutes at 37°C in the dark.

-

Wash the cells with PBS.

-

Analyze the cells by flow cytometry, detecting green fluorescence in the FITC channel and red fluorescence in the PE channel.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its characterization.

References

- 1. This compound and Tetrac Induce Anti-Proliferation by Blocking EGFR-Mediated Signaling in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Marine Terpenoid, this compound, Induces Both the Apoptosis and Ferroptosis of Hepatocellular Carcinoma Cells and Involves the ROS and MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Breaking down Leukemia Walls: this compound, a Sesterterpene Derivative, Induces Apoptosis in Leukemia Molt4 Cells through Oxidative Stress, Mitochondrial Dysfunction and Induction of Talin Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound, a Marine Sesterterpenoid-Type Metabolite, Induces Apoptosis in Prostate LNcap Cells via Oxidative and ER Stress Combined with the Inhibition of Topoisomerase II and Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound promotes iron-dependent cell death in pancreatic cancer [acikerisim.afsu.edu.tr]

- 8. The power of this compound in cancers - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Heteronemin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heteronemin is a marine sesterterpenoid isolated from sponges of the genus Hyrtios and Hippospongia.[1][2][3] This natural product has garnered significant attention within the scientific community for its potent and diverse biological activities, particularly its anticancer properties.[3][4] This technical guide provides a comprehensive review of the biological activities of this compound, with a focus on its mechanisms of action, quantitative data from various studies, and detailed experimental protocols. The information is presented to support further research and drug development efforts centered on this promising marine compound.

Data Presentation: Cytotoxic Activity of this compound

This compound exhibits significant cytotoxic effects against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized in the table below, providing a quantitative overview of its potency.

| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |

| A498 | Renal Carcinoma | 1.57 | MTT | [2] |

| A549 | Lung Carcinoma | ~5.12 | MTT | [5] |

| ACHN | Renal Carcinoma | Not specified | MTT | [2] |

| GBM | Brain Cancer | ~7.12 | Not specified | [5] |

| HA22T | Hepatocellular Carcinoma | 10.4 (24h) | Not specified | Not specified |

| HA59T | Hepatocellular Carcinoma | 5.25 (24h) | Not specified | Not specified |

| HeLa | Cervical Cancer | 2.5 - 5 | Not specified | [5] |

| HepG2 | Hepatocellular Carcinoma | ~12.55 | Not specified | [5] |

| HT-29 | Colorectal Cancer | 2.4 (24h), 0.8 (72h) | CyQUANT | [6] |

| HCT-116 | Colorectal Cancer | 1.2 (24h), 0.4 (72h) | CyQUANT | [6] |

| HuccT1 | Cholangiocarcinoma | 4.4 | MTS | Not specified |

| LNcap | Prostate Cancer | 1.4 (24h), 0.8 (48h), 0.4 (72h) | MTT | [4] |

| PC3 | Prostate Cancer | 2.7 (24h) | MTT | [4] |

| SSP-25 | Cholangiocarcinoma | 3.9 | MTS | Not specified |

| U87 | Brain Cancer | ~9.58 | Not specified | [5] |

Core Mechanisms of Action

This compound exerts its biological effects through the modulation of several key cellular processes, including the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways involved in cancer cell proliferation and survival.

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells.[3] This is a crucial mechanism for its anticancer activity. The apoptotic cascade initiated by this compound involves both intrinsic (mitochondrial) and extrinsic pathways.

Key molecular events in this compound-induced apoptosis include:

-

Upregulation of pro-apoptotic proteins: such as Bax.[2]

-

Downregulation of anti-apoptotic proteins: such as Bcl-2 and Bcl-xL.[2]

-

Release of cytochrome c from the mitochondria. [2]

-

Activation of caspases: including caspase-3, -8, and -9.[2]

-

Cleavage of Poly(ADP-ribose) polymerase (PARP). [2]

Caption: this compound-induced apoptotic pathway.

Cell Cycle Arrest

This compound disrupts the normal progression of the cell cycle in cancer cells, leading to arrest at specific phases.[5][7] This prevents cancer cells from dividing and proliferating. Studies have shown that this compound can induce cell cycle arrest at the G0/G1, S, or G2/M phases, depending on the cancer cell type and the concentration of the compound.[5][6] For instance, in some oral cancer cell lines, this compound, especially in combination with tetraiodothyroacetic acid (tetrac), increased the accumulation of cells in the G1 and G2/M phases.[5] In colorectal cancer cells, it caused an accumulation in the sub-G1 phase (indicative of apoptosis) and the S phase.[6]

Caption: this compound-induced cell cycle arrest.

Inhibition of Signaling Pathways

This compound has been shown to modulate several key signaling pathways that are often dysregulated in cancer, contributing to uncontrolled cell growth, proliferation, and survival.

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade that regulates cell proliferation and survival. This compound has been demonstrated to inhibit the activation of this pathway by downregulating the expression and phosphorylation of ERK1/2.[5][6]

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another crucial signaling route for cell growth, proliferation, and survival. This compound has been found to suppress this pathway by inhibiting the phosphorylation of Akt.[5][8]

The Nuclear Factor-kappa B (NF-κB) signaling pathway is involved in inflammation, immunity, and cell survival. In some cancer cells, this pathway is constitutively active, promoting their survival. This compound has been shown to inhibit TNFα-induced NF-κB activation.[9][10]

Caption: Inhibition of key signaling pathways by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the biological activity of this compound.

Cell Viability and Cytotoxicity Assays

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Principle: The SRB assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content. The dye binds to basic amino acid residues of proteins under mildly acidic conditions.

Protocol:

-

Seed and treat cells with this compound as described for the MTT assay.

-

After the incubation period, fix the cells by gently adding cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[11][12][13]

-

Wash the plates five times with slow-running tap water or 1% acetic acid to remove the TCA.[11][12]

-

Air dry the plates completely.

-

Add 0.04% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[11]

-

Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[14]

-

Air dry the plates again.

-

Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Measure the absorbance at a wavelength of 510-565 nm.[13][14]

Apoptosis Assays

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

-

Culture and treat cells with this compound.

-

Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are Annexin V- and PI-positive.

Principle: The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-OH ends of DNA fragments with fluorescently labeled dUTPs.

Protocol:

-

Fix and permeabilize the treated cells or tissue sections.[15][16]

-

Incubate the samples with a TUNEL reaction mixture containing TdT and labeled dUTPs.[15][16]

-

Stop the reaction and wash the samples.

-

Visualize the labeled cells using fluorescence microscopy or quantify by flow cytometry.[15][16]

Cell Cycle Analysis

Principle: This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide (PI) is commonly used to stain the DNA.

Protocol:

-

Culture and treat cells with this compound.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

-

Wash the fixed cells to remove the ethanol.

-

Treat the cells with RNase A to degrade RNA and prevent its staining.

-

Stain the cells with a solution containing PI.

-

Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Western Blotting

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

Protocol:

-

Lyse the treated cells to extract total proteins.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody that specifically recognizes the protein of interest (e.g., anti-phospho-ERK, anti-cleaved caspase-3).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

Conclusion

This compound is a marine-derived sesterterpenoid with significant potential as a therapeutic agent, particularly in the context of cancer. Its multifaceted biological activity, including the induction of apoptosis, cell cycle arrest, and the inhibition of key oncogenic signaling pathways, makes it a compelling candidate for further preclinical and clinical investigation. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to advance the study of this compound and unlock its full therapeutic potential.

References

- 1. A Marine Terpenoid, this compound, Induces Both the Apoptosis and Ferroptosis of Hepatocellular Carcinoma Cells and Involves the ROS and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a Spongean Sesterterpene, Induces Cell Apoptosis and Autophagy in Human Renal Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The power of this compound in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a Marine Sesterterpenoid-Type Metabolite, Induces Apoptosis in Prostate LNcap Cells via Oxidative and ER Stress Combined with the Inhibition of Topoisomerase II and Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The power of this compound in cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound and Tetrac Induce Anti-Proliferation by Blocking EGFR-Mediated Signaling in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. This compound, a spongean sesterterpene, inhibits TNF alpha-induced NF-kappa B activation through proteasome inhibition and induces apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. benchchem.com [benchchem.com]

- 13. bio-protocol.org [bio-protocol.org]

- 14. SRB assay for measuring target cell killing [protocols.io]

- 15. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]

- 16. Video: The TUNEL Assay [jove.com]

Heteronemin: A Multi-Targeted Marine Sesterterpenoid for Oncological Applications - A Technical Guide

Abstract

Heteronemin, a sesterterpenoid-type natural product isolated from marine sponges, has emerged as a potent and multifaceted anticancer agent. Its therapeutic potential stems from its ability to engage a wide array of molecular targets and disrupt multiple oncogenic signaling pathways. This technical guide provides an in-depth overview of this compound's therapeutic targets in oncology, summarizing its mechanisms of action, effects on key signaling cascades, and its efficacy across various cancer cell lines. This compound exerts its anticancer effects through direct inhibition of crucial proteins such as Topoisomerase II and Hsp90, and by modulating cell surface receptors like integrin αvβ3. These interactions lead to the induction of multiple forms of programmed cell death, including apoptosis, ferroptosis, and autophagy, alongside cell cycle arrest. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the key quantitative data, experimental methodologies, and signaling pathways central to understanding this compound's potential as a next-generation cancer therapeutic.

Core Molecular Targets and Mechanisms of Action

This compound's broad-spectrum anticancer activity is attributed to its ability to interact with several critical molecular targets, initiating a cascade of events that culminate in cell death and the inhibition of proliferation.

Cell Surface Interaction: Integrin αvβ3

A primary mechanism for this compound's action involves its binding to the cell surface integrin αvβ3 receptor.[1][2] This interaction serves as an initiating event, disrupting downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.[2][3] By antagonizing integrin αvβ3, this compound can inhibit signaling cascades typically promoted by ligands such as epidermal growth factor (EGF) and thyroid hormones.[1][3][4]

Nuclear and Cytosolic Targets

Beyond the cell surface, this compound penetrates the cell to engage with key intracellular machinery.

-

Inhibition of Topoisomerase II (Topo II): this compound functions as a catalytic inhibitor of Topoisomerase II, an enzyme essential for resolving DNA topological problems during replication and transcription.[5][6] By inhibiting Topo II, this compound disrupts DNA replication, leading to catastrophic DNA damage and the induction of apoptosis. This mechanism is shared with several clinically established chemotherapeutic agents.[5][6]

-

Modulation of Hsp90: The heat shock protein 90 (Hsp90) is a molecular chaperone responsible for the stability and function of numerous oncoproteins. This compound has been shown to bind to the N-terminal ATP-binding pocket of Hsp90, acting as an inhibitor.[5][7] This inhibition leads to the degradation of Hsp90 client proteins, including Akt and STAT3, thereby crippling key survival and proliferative signals within the cancer cell.[5][8]

-

Inhibition of Ras Farnesylation: this compound can inhibit the farnesyl transferase enzyme, which is responsible for a critical post-translational modification of Ras proteins.[9] By preventing the farnesylation of Ras, this compound impairs its localization to the cell membrane and blocks its downstream signaling through pathways like MAPK, thereby sensitizing cancer cells to other chemotherapeutic agents like cytarabine.[9]

-

Activation of Protein Tyrosine Phosphatases (PTPs): The cytotoxic activity of this compound is also linked to the activation of PTPs.[5][10] Pretreatment of cancer cells with a PTP inhibitor was found to diminish this compound-induced growth inhibition and stress responses, suggesting that PTP activation is a crucial step in its mechanism of action.[5][11]

Disruption of Key Oncogenic Signaling Pathways

This compound's engagement with its molecular targets leads to the comprehensive disruption of signaling networks vital for tumor progression.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a central regulator of cell proliferation. This compound effectively downregulates this pathway by inhibiting the activation and expression of ERK1/2.[2][3] Concurrently, it induces cellular stress that activates other MAPK members, JNK and p38, which are strongly associated with the induction of apoptosis.[6][12]

PI3K/Akt Pathway

The PI3K/Akt pathway is a critical survival pathway frequently hyperactivated in cancer. This compound has been shown to suppress the phosphorylation of Akt, effectively inactivating the pathway and lowering the threshold for apoptosis.[3][12] This action is partly mediated through its inhibition of Hsp90, which is required for Akt stability.

c-Met/STAT3 Pathway

In advanced prostate cancer, aberrant activation of the c-Met/STAT3 signaling axis is a key driver of carcinogenesis. This compound has been identified as a novel inhibitor of this pathway, potently suppressing the viability and anchorage-independent growth of prostate cancer cells by preventing STAT3 activation.[13]

EGFR and PD-L1 Crosstalk

This compound can block EGFR-dependent signal transduction pathways.[3] This is significant as EGFR signaling not only drives proliferation but can also upregulate the immune checkpoint protein, Programmed Death-Ligand 1 (PD-L1).[4] By suppressing EGFR signaling and independently downregulating PD-L1 expression, this compound may both directly inhibit tumor growth and potentially reverse immune evasion.[1][3][4]

Induction of Cancer Cell Death Pathways

The culmination of this compound's disruption of oncogenic signaling is the activation of multiple programmed cell death mechanisms.

-

Apoptosis: this compound is a potent inducer of apoptosis. It triggers the intrinsic pathway by downregulating anti-apoptotic proteins like Bcl-2 and Bcl-xL and upregulating pro-apoptotic proteins like Bax.[12] This leads to the disruption of the mitochondrial membrane potential (MMP), release of cytochrome c, and subsequent activation of caspase-9 and the executioner caspase-3.[12] It also activates the extrinsic pathway via caspase-8, leading to a robust apoptotic response characterized by PARP cleavage.[12][13]

-

Ferroptosis: A distinct, iron-dependent form of programmed cell death, ferroptosis is also induced by this compound.[6] This is achieved through the induction of reactive oxygen species (ROS) and lipid peroxidation, coupled with the suppression of Glutathione Peroxidase 4 (GPX4), a key enzyme that protects cells from ferroptosis.[14]

-

Autophagy: this compound also induces autophagy.[5][12] However, in some contexts, this autophagic response appears to be cytoprotective. The combination of this compound with autophagy inhibitors, such as chloroquine, has been shown to significantly enhance its apoptotic and cytotoxic effects, suggesting a promising combination therapy strategy.[12][15]

Quantitative Efficacy Data

This compound has demonstrated potent cytotoxic activity across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy, often in the sub-micromolar to low micromolar range.

| Cancer Type | Cell Line | IC50 Value (µM) | Reference(s) |

| Prostate | LNCaP | 1.4 (24h) | [5][7] |

| PC3 | 2.7 (24h) | [5][7] | |

| Lung | A549 | ~5.12 | [2] |

| Brain | GBM | ~7.12 | [2] |

| U87 | ~9.58 | [2] | |

| Hepatocellular | HepG2 | 12.55 | [2][16] |

| Renal | A498 | 1.57 | [12][15] |

| Cholangiocarcinoma | HuccT1 | 4.4 | [17] |

| SSP-25 | 3.9 | [17] | |

| Breast (ER+) | MCF-7 | 0.88 | [16] |

| T-47D | 0.77 | [16] | |

| Breast (ER-) | MDA-MB-231 | 0.66 | [16] |

| Leukemia | K562 | ~2.8 | [16] |

| Pancreatic | Panc-1 | 0.055 | [14][18] |

Key Experimental Protocols

The following section details standardized protocols for key assays used to elucidate the mechanisms of this compound.

Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases to form purple formazan (B1609692) crystals, which is proportional to the number of viable cells.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 50 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with desired concentrations of this compound for a specified time (e.g., 24 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Gently trypsinize the adherent cells, combine with the supernatant, and centrifuge at 300 x g for 5 minutes.

-

Washing: Discard the supernatant, wash the cell pellet with ice-cold PBS, and centrifuge again.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer. FITC fluorescence (Ex/Em ~495/519 nm) detects Annexin V binding to externalized phosphatidylserine (B164497) (early apoptosis), while PI fluorescence (Ex/Em ~535/617 nm) detects membrane-compromised cells (late apoptosis/necrosis).

Western Blotting for Protein Expression Analysis

This technique is used to detect and quantify specific proteins in a cell lysate, such as caspases, PARP, or members of the MAPK and Akt pathways.

-

Protein Extraction: Following treatment with this compound, wash cells with cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein lysates and separate them by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Washing & Secondary Antibody: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band density relative to a loading control (e.g., GAPDH or β-actin).

Conclusion and Future Directions

This compound is a promising marine-derived compound with a remarkable ability to combat cancer through a multi-targeted approach. By engaging cell surface receptors, inhibiting critical enzymes like Topo II and Hsp90, and disrupting a nexus of oncogenic signaling pathways including MAPK, PI3K/Akt, and STAT3, it effectively induces robust cell death via apoptosis and ferroptosis. The quantitative data underscore its potent efficacy in the nanomolar to low-micromolar range against a broad panel of cancers.

Future research should focus on several key areas:

-

In Vivo Efficacy: Comprehensive studies in preclinical xenograft and patient-derived xenograft (PDX) models are necessary to validate the in vitro findings and assess pharmacokinetic and pharmacodynamic properties.[7]

-

Combination Therapies: Exploring synergistic combinations, particularly with autophagy inhibitors or established chemotherapies, could enhance therapeutic efficacy and overcome resistance mechanisms.[12]

-

Structural Modification: Medicinal chemistry efforts to synthesize this compound analogs could lead to derivatives with improved potency, selectivity, and drug-like properties.

-

Biomarker Discovery: Identifying predictive biomarkers could help select patient populations most likely to respond to this compound-based therapies.

References

- 1. The power of this compound in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The power of this compound in cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound and Tetrac Induce Anti-Proliferation by Blocking EGFR-Mediated Signaling in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound, a Marine Sesterterpenoid-Type Metabolite, Induces Apoptosis in Prostate LNcap Cells via Oxidative and ER Stress Combined with the Inhibition of Topoisomerase II and Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Marine Terpenoid, this compound, Induces Both the Apoptosis and Ferroptosis of Hepatocellular Carcinoma Cells and Involves the ROS and MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, a Marine Sesterterpenoid-Type Metabolite, Induces Apoptosis in Prostate LNcap Cells via Oxidative and ER Stress Combined with the Inhibition of Topoisomerase II and Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. oncotarget.com [oncotarget.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. This compound, a Spongean Sesterterpene, Induces Cell Apoptosis and Autophagy in Human Renal Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound Is a Novel c-Met/STAT3 Inhibitor Against Advanced Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound promotes iron-dependent cell death in pancreatic cancer [acikerisim.afsu.edu.tr]

- 15. This compound, a Spongean Sesterterpene, Induces Cell Apoptosis and Autophagy in Human Renal Carcinoma Cells | Scilit [scilit.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Heteronemin's Dual Mechanisms: A Technical Guide to Apoptosis and Autophagy Induction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms underlying the anti-cancer properties of heteronemin, a sesterterpenoid marine natural product. This compound has demonstrated potent cytotoxic effects against a range of cancer cell lines by inducing two critical cellular processes: apoptosis and autophagy. This document details the signaling pathways involved, presents quantitative data from key studies, and provides methodologies for the essential experiments used to elucidate these pathways.

Core Mechanisms of Action

This compound exerts its anti-proliferative effects through a multi-pronged approach, primarily by inducing reactive oxygen species (ROS) generation and endoplasmic reticulum (ER) stress, which in turn trigger apoptosis and autophagy. The mitogen-activated protein kinase (MAPK) and PI3K/Akt signaling pathways are central to mediating these effects.

Quantitative Data Summary

The cytotoxic and pro-apoptotic effects of this compound have been quantified across various cancer cell lines. The following tables summarize key data points from multiple studies.

Table 1: Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 Value (µM) | Assay | Reference |

| A498 | Human Renal Carcinoma | 1.57 | MTT | [1] |

| A549 | Lung Cancer | 5.12 | - | [2] |

| GBM | Brain Cancer | 7.12 | - | [2] |

| U87 | Brain Cancer | 9.58 | - | [2] |

| HepG2 | Hepatocellular Carcinoma | 12.55 | - | [2] |

| HT-29 (24h) | Colorectal Cancer (KRAS WT) | 2.4 | CyQUANT® | [3] |

| HT-29 (72h) | Colorectal Cancer (KRAS WT) | 0.8 | CyQUANT® | [3] |

| HCT-116 (24h) | Colorectal Cancer (KRAS MT) | 1.2 | CyQUANT® | [3] |

| HCT-116 (72h) | Colorectal Cancer (KRAS MT) | 0.4 | CyQUANT® | [3] |

| LNcap (24h) | Prostate Cancer | 1.4 | - | [4][5] |

| LNcap (48h) | Prostate Cancer | 0.8 | - | [4] |

| LNcap (72h) | Prostate Cancer | 0.4 | - | [4] |

| PC3 (24h) | Prostate Cancer | 2.7 | - | [5] |

| HuccT1 | Cholangiocarcinoma | 4.4 | MTS | [6] |

| SSP-25 | Cholangiocarcinoma | 3.9 | MTS | [6] |

| Panc-1 | Pancreatic Cancer | 0.055 | Cell Viability Assay | [7] |

Table 2: Pro-Apoptotic and Cellular Effects of this compound

| Cell Line | Effect | Concentration (µM) | Observation | Reference |

| HA22T & HA59T | Apoptosis | 20 | Over 50% of cells were apoptotic (Annexin V+) | [8] |

| Molt4 | Apoptosis | 0.07, 0.15, 0.31 (µg/mL) | Increase in apoptotic cells to 14.7%, 63%, and 98.1% | [9] |

| LNcap | Apoptosis | 1.28, 2.56 | Increase in apoptotic cells by 45.1% and 68.3% | [4] |

| PC3 | Apoptosis | 1.28, 2.56 | Increase in apoptotic cells by 7.9% and 19.7% | [4] |

| LNcap | Mitochondrial Membrane Potential Disruption | 0.64, 1.28, 2.56 | 66.9%, 93.0%, and 99.1% of cells with disrupted MMP | [4] |

| LNcap | ROS Generation | 2.56 | 1.4 to 3.3-fold increase over 30-120 min | [4] |

| LNcap | Calcium Release | 0.64, 1.28, 2.56 | 1.8, 2.0, and 2.1-fold increase | [4][5] |

Signaling Pathways

This compound-induced apoptosis and autophagy are orchestrated by a complex interplay of signaling pathways. The following diagrams illustrate the key molecular events.

References

- 1. This compound, a Spongean Sesterterpene, Induces Cell Apoptosis and Autophagy in Human Renal Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The power of this compound in cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound and Tetrac Induce Anti-Proliferation by Blocking EGFR-Mediated Signaling in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a Marine Sesterterpenoid-Type Metabolite, Induces Apoptosis in Prostate LNcap Cells via Oxidative and ER Stress Combined with the Inhibition of Topoisomerase II and Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a Marine Sesterterpenoid-Type Metabolite, Induces Apoptosis in Prostate LNcap Cells via Oxidative and ER Stress Combined with the Inhibition of Topoisomerase II and Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound promotes iron-dependent cell death in pancreatic cancer [acikerisim.afsu.edu.tr]

- 8. A Marine Terpenoid, this compound, Induces Both the Apoptosis and Ferroptosis of Hepatocellular Carcinoma Cells and Involves the ROS and MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Breaking down Leukemia Walls: this compound, a Sesterterpene Derivative, Induces Apoptosis in Leukemia Molt4 Cells through Oxidative Stress, Mitochondrial Dysfunction and Induction of Talin Expression - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Heteronemin in Inducing Ferroptosis in Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heteronemin, a sesterterpenoid-type natural product isolated from marine sponges, has emerged as a promising anti-cancer agent. Extensive research has demonstrated its potent cytotoxic effects across a variety of cancer cell lines. A growing body of evidence highlights a novel mechanism of action for this compound: the induction of ferroptosis, an iron-dependent form of programmed cell death. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound triggers ferroptosis in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Introduction to this compound and Ferroptosis

This compound is a bioactive marine sesterterpene that has been shown to possess significant anticancer properties.[1] It exhibits cytotoxicity against numerous cancer cell lines, including pancreatic, renal, prostate, and hepatocellular carcinoma.[1][2][3][4] While initially recognized for its ability to induce apoptosis and autophagy, recent studies have elucidated its potent capacity to trigger ferroptosis.[1][4]

Ferroptosis is a distinct form of regulated cell death characterized by the iron-dependent accumulation of lipid peroxides. It is morphologically, biochemically, and genetically different from other forms of cell death like apoptosis. Key features of ferroptosis include mitochondrial shrinkage and increased mitochondrial membrane density. The central axis of ferroptosis regulation involves the inhibition of glutathione (B108866) peroxidase 4 (GPX4), a key enzyme that neutralizes lipid peroxides.

Molecular Mechanism of this compound-Induced Ferroptosis

This compound induces ferroptosis in cancer cells through a multi-faceted mechanism primarily centered on the inhibition of the GPX4-glutathione (GSH) axis and the subsequent accumulation of lipid reactive oxygen species (ROS).

Inhibition of Glutathione Peroxidase 4 (GPX4)

A primary target of this compound in the induction of ferroptosis is the selenoenzyme GPX4.[2][5] this compound treatment leads to the significant suppression of GPX4 expression in cancer cells.[2][5][6] GPX4 is a crucial enzyme responsible for reducing lipid hydroperoxides to lipid alcohols, thereby protecting cells from oxidative damage. By downregulating GPX4, this compound disables this protective mechanism, leading to the unchecked accumulation of toxic lipid peroxides.[5] Some studies suggest that the unique isoprene (B109036) backbone of scalarane-type sesterterpenes like this compound may interfere with the enzymatic active center of GPX4 through hydrophobic interactions.[7][8][9]

Induction of Lipid Peroxidation

The inhibition of GPX4 by this compound directly results in a surge of lipid peroxidation. This is evidenced by a marked increase in the levels of malondialdehyde (MDA), a key biomarker of lipid peroxidation, in this compound-treated cancer cells.[2][6][10] The accumulation of lipid ROS on cellular membranes, particularly on the inner mitochondrial membrane, disrupts membrane integrity and function, ultimately leading to cell death.

Role of Reactive Oxygen Species (ROS) and MAPK Signaling

This compound treatment has been shown to induce the formation of reactive oxygen species (ROS).[4][11] This increase in ROS is a critical trigger for both apoptosis and ferroptosis.[4][5] The ROS-mediated cell death is associated with the mitogen-activated protein kinase (MAPK) signaling pathway.[4][5] Specifically, this compound has been observed to activate the p38 and JNK signaling pathways, which are associated with apoptosis, while downregulating the ERK pathway, which is linked to cell proliferation.[4][5][11] The crosstalk between ROS-induced MAPK signaling and the core ferroptotic machinery contributes to the overall cytotoxic effect of this compound.

Modulation of Iron Metabolism and Ferritinophagy